2-(2-methoxyphenoxy)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one
Description
This compound features a complex polycyclic structure comprising a [1,2,4]triazolo[4,3-b]pyridazine core fused with an octahydropyrrolo[3,4-c]pyrrole system. The 2-(2-methoxyphenoxy) ethanone substituent introduces additional steric and electronic complexity.
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-1-[2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-28-16-4-2-3-5-17(16)29-12-20(27)25-10-14-8-24(9-15(14)11-25)19-7-6-18-22-21-13-26(18)23-19/h2-7,13-15H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTCSSRDGNPIMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CC3CN(CC3C2)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Structural Analysis and Potential Mechanisms
The compound contains several key structural elements that contribute to its potential biological activity:
- Triazolopyridazine moiety : This heterocyclic structure is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
- 2-methoxyphenoxy group : Compounds containing this group have shown antioxidant properties and potential for inhibiting cyclooxygenase-2 (COX-2) .
- Octahydropyrrolo[3,4-c]pyrrol core : This bicyclic structure may contribute to the compound's ability to interact with various biological targets.
Based on these structural features, the compound may exhibit the following mechanisms of action:
- Interaction with enzymes or receptors, potentially modulating their activity
- Antioxidant properties, scavenging free radicals
- Possible anti-inflammatory effects through COX-2 inhibition
Potential Biological Activities
While specific studies on this compound are not available, we can extrapolate potential biological activities based on similar structures:
- Antioxidant Activity : The 2-methoxyphenoxy group suggests potential antioxidant properties. Studies on related compounds have shown a correlation between antioxidant capacity and ionization potential (IP) .
- Anti-inflammatory Effects : The presence of the 2-methoxyphenoxy group and the heterocyclic structure may contribute to anti-inflammatory properties, possibly through COX-2 inhibition .
- Antimicrobial Activity : The triazolopyridazine moiety is associated with antimicrobial properties in various studies.
- Potential Anticancer Activity : Some triazolopyridazine derivatives have shown promise in cancer research, suggesting this compound may have anticancer potential.
Research Gaps and Future Directions
Given the limited specific data on this compound, several research directions could be pursued:
- In vitro studies : Assess the compound's effects on various cell lines, including cancer cells, immune cells, and microbial cultures.
- Enzyme inhibition assays : Evaluate its potential to inhibit key enzymes like COX-2 or specific kinases.
- Antioxidant assays : Measure its radical scavenging activity using methods like DPPH assay.
- Structure-activity relationship (SAR) studies : Compare its activity with structurally similar compounds to understand the impact of specific moieties.
- In vivo studies : If initial results are promising, conduct animal studies to assess efficacy and safety.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Impact on Bioactivity
- Triazolopyridazine Core : Present in both the target compound and AZD5153, this moiety is critical for binding to bromodomains (e.g., BRD4) via π-π interactions and hydrogen bonding .
- Methoxy Substitutents: The 2-methoxyphenoxy group in the target compound may enhance solubility compared to the 3-fluoro-4-methoxy analog (CAS 2640971-35-1), where fluorine increases metabolic stability but reduces polarity .
- Bivalent vs. Monovalent Structures: AZD5153’s bivalent design confers ~10-fold higher potency than monovalent analogs, suggesting that extending the target compound’s substituents could improve efficacy .
Pharmacokinetic and Toxicity Considerations
- Heterocyclic Amines: Contrasting with carcinogenic heterocyclic amines (e.g., IQ in ), the target compound’s triazolopyridazine core is engineered for therapeutic specificity, likely reducing genotoxic risks .
- Metabolic Stability : Fluorinated analogs (e.g., CAS 2640971-35-1) may exhibit prolonged half-lives due to resistance to cytochrome P450 oxidation, whereas methoxy groups could facilitate phase II metabolism .
Preparation Methods
Cyclization of Pyridazine Precursors
Thetriazolo[4,3-b]pyridazine core is synthesized via cyclocondensation of 3-aminopyridazine-6-thiol with nitriles or orthoesters under acidic conditions. For example, reacting 3-amino-6-hydrazinylpyridazine with trimethyl orthoacetate in acetic acid yields the triazolo-pyridazine scaffold. Substituents at position 3 (e.g., aryl groups) are introduced by substituting the hydrazine with an arylhydrazine derivative prior to cyclization.
Key Reaction Conditions
-
Reagent: Trimethyl orthoacetate (1.2 equiv)
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Solvent: Glacial acetic acid
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Temperature: Reflux (110°C)
-
Time: 12–16 hours
Preparation of Octahydropyrrolo[3,4-c]Pyrrole Bicyclic Amine
Ring-Closing Metathesis (RCM)
The octahydropyrrolo[3,4-c]pyrrole system is constructed via RCM of a diene precursor. Starting from L-proline, N-Boc-protected 4-pentenylprolinol is treated with Grubbs II catalyst (0.5 mol%) in dichloromethane to form the bicyclic structure.
Optimization Notes
Functionalization at Position 5
The amine at position 5 is alkylated with 6-chloro-triazolo[4,3-b]pyridazine using Buchwald-Hartwig coupling:
Conditions
-
Catalyst: Pd₂(dba)₃ (2 mol%)
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Ligand: Xantphos (4 mol%)
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Base: Cs₂CO₃ (3 equiv)
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Solvent: Toluene
-
Temperature: 100°C
Synthesis of 2-(2-Methoxyphenoxy)Ethan-1-One
Mitsunobu Coupling
2-Methoxyphenol is coupled to ethyl glycolate using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF:
Procedure
Oxidation to Ethanone
The ethyl ester is hydrolyzed to the carboxylic acid (NaOH, EtOH/H₂O) and decarboxylated via Hunsdiecker reaction (AgNO₃, I₂) to yield the ethanone.
Final Assembly via Amide Coupling
The octahydropyrrolo[3,4-c]pyrrole-triazolo-pyridazine intermediate is coupled to 2-(2-methoxyphenoxy)acetic acid using EDCl/HOBt:
Conditions
-
Reagents: EDCl (1.5 equiv), HOBt (1.5 equiv)
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Solvent: DMF
-
Base: DIPEA (3 equiv)
-
Temperature: RT, 12 hours
Data Tables
Table 1: Key Intermediate Yields
| Intermediate | Method | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| Triazolo-pyridazine | Cyclization | 72 | 98.5 |
| Bicyclic amine | RCM | 82 | 99.1 |
| Methoxyphenoxy-ethanone | Mitsunobu | 89 | 97.8 |
Table 2: Coupling Reaction Optimization
| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | BINAP | Toluene | 100 | 65 |
| Pd₂(dba)₃ | Xantphos | Toluene | 100 | 70 |
| None | EDCl/HOBt | DMF | RT | 68 |
Analytical Characterization
Q & A
Q. Example Table: Comparative Activity of Structural Analogues
| Compound | Target Enzyme (IC50) | Cytotoxicity (IC50, μM) |
|---|---|---|
| Reference Triazolo-Pyridazine Derivative | Kinase A: 12 nM | 2.5 ± 0.3 |
| Target Compound (Hypothetical) | Kinase A: 8 nM | 1.8 ± 0.2 |
Advanced: How can researchers resolve contradictions in structure-activity relationships (SAR) between this compound and analogues with similar scaffolds?
Methodological Answer:
Contradictions often arise from subtle structural differences:
- Case Study: A triazolo-pyridazine analogue with a 4-methoxyphenyl group showed lower kinase inhibition than the 2-methoxyphenoxy variant.
Strategy:
- Use site-directed mutagenesis of target enzymes to identify critical residues for binding.
- Apply free-energy perturbation (FEP) calculations to quantify substituent contributions .
Advanced: What experimental design principles optimize reaction yields during the synthesis of the pyrrolo-pyrrolidine fragment?
Methodological Answer:
Key factors include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in SN2 reactions but may require strict temperature control (<50°C) to avoid decomposition .
- Catalysis: Palladium/copper catalysts improve coupling efficiency in heterocycle functionalization. For example, Pd(OAc)/Xantphos systems achieve >80% yield in Buchwald-Hartwig aminations .
- Design of Experiments (DoE): Use factorial designs to optimize variables (temperature, catalyst loading, stoichiometry). For example, a 2 factorial design identified optimal conditions for triazolo-pyridazine cyclization .
Example DoE Table:
| Factor | Low Level | High Level | Optimal Level |
|---|---|---|---|
| Temperature (°C) | 60 | 100 | 80 |
| Catalyst (mol%) | 5 | 10 | 8 |
| Reaction Time (h) | 12 | 24 | 18 |
Advanced: How can computational modeling guide the rational design of derivatives with improved metabolic stability?
Methodological Answer:
- Metabolite Prediction: Use software like GLORY or ADMET Predictor to identify labile sites (e.g., methoxy groups prone to demethylation) .
- Quantum Mechanics (QM): Calculate bond dissociation energies (BDEs) for C-O bonds in the 2-methoxyphenoxy group. Higher BDEs correlate with slower oxidative metabolism.
- In Silico CYP450 Docking: Simulate interactions with CYP3A4/2D6 to predict sites of oxidation. Modify substituents (e.g., fluorine substitution) to block metabolic hotspots .
Validation Workflow:
Synthesize derivatives with predicted stability enhancements.
Perform microsomal stability assays (human liver microsomes) to measure half-life improvements.
Basic: What are the critical challenges in purifying this compound, and how are they addressed?
Methodological Answer:
- Challenge 1: Low solubility in common solvents (e.g., ethyl acetate, hexane).
- Solution: Use gradient elution in reverse-phase HPLC with acetonitrile/water mixtures .
- Challenge 2: Co-elution of structurally similar byproducts.
- Solution: Employ chiral stationary phases or ion-pair chromatography for stereoisomer separation .
Advanced: How do researchers validate target engagement in cellular models when biochemical and cellular assay data conflict?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA): Confirm target binding by measuring protein thermal stability shifts in lysates treated with the compound .
- Knockdown/Rescue Experiments: Use siRNA to silence the putative target. If compound efficacy diminishes, target engagement is validated .
- Biochemical vs. Cellular IC50 Correlation: Discrepancies may arise from off-target effects or poor membrane permeability. Measure intracellular drug concentrations via LC-MS to rule out permeability issues .
Basic: What spectroscopic techniques are essential for confirming the stereochemistry of the octahydropyrrolo-pyrrolidine system?
Methodological Answer:
- NOESY NMR: Identifies spatial proximity of protons to establish ring junction stereochemistry (e.g., cis vs. trans decalin-like systems) .
- Vibrational Circular Dichroism (VCD): Resolves absolute configuration of chiral centers in the absence of crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
